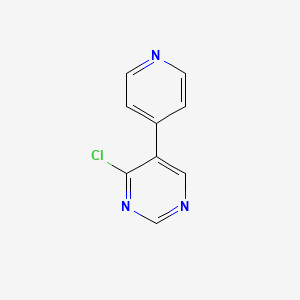

4-Chloro-5-(pyridin-4-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClN3 |

|---|---|

Molecular Weight |

191.62 g/mol |

IUPAC Name |

4-chloro-5-pyridin-4-ylpyrimidine |

InChI |

InChI=1S/C9H6ClN3/c10-9-8(5-12-6-13-9)7-1-3-11-4-2-7/h1-6H |

InChI Key |

KJHLVQNXNYQCLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CN=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 5 Pyridin 4 Yl Pyrimidine and Its Analogues

Direct Synthesis Approaches to 4-Chloro-5-(pyridin-4-yl)pyrimidine

The direct synthesis of this compound primarily involves the formation of a carbon-carbon bond between a pyrimidine (B1678525) core and a pyridine (B92270) ring at the C-5 position of the pyrimidine.

Strategies involving Chlorinated Pyrimidine Precursors

The most logical starting points for the direct synthesis are pyrimidine molecules that are already chlorinated at the C-4 position and activated for coupling at the C-5 position. A common precursor for this strategy is a 4-chloro-5-halopyrimidine, such as 4-chloro-5-bromopyrimidine or 4-chloro-5-iodopyrimidine. These precursors provide the necessary functionalities for a regioselective cross-coupling reaction.

Introduction of the Pyridyl Moiety at the C-5 Position

The pyridyl group is introduced using a pyridine-containing reagent that can participate in a cross-coupling reaction. For the synthesis of this compound, a typical reagent is pyridine-4-boronic acid or its esters (e.g., pinacol (B44631) ester). This organoboron compound selectively couples at the C-5 position of the pyrimidine ring.

Specific Coupling Reactions for C-C Bond Formation (e.g., Cross-Coupling Methods)

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming the C-C bond between the pyrimidine and pyridine rings. The Suzuki-Miyaura coupling is a widely employed method for this transformation due to its functional group tolerance and high efficiency. nih.govmdpi.commdpi.com In this reaction, a 4-chloro-5-halopyrimidine is reacted with pyridine-4-boronic acid in the presence of a palladium catalyst and a base. The catalyst, often a palladium(0) complex with phosphine (B1218219) ligands like Pd(PPh₃)₄, facilitates the bond formation. nih.govmdpi.com This methodology has been successfully used to synthesize a variety of aryl- and heteroaryl-substituted pyrimidines. nih.govmdpi.comresearchgate.net

Table 1: Plausible Suzuki-Miyaura Reaction for this compound Synthesis

| Pyrimidine Precursor | Pyridine Reagent | Catalyst / Base | Product |

|---|

Synthetic Routes to Related Pyrimidine-Pyridine Systems

The synthesis of analogous compounds relies on the availability of functionalized intermediates and the application of versatile chemical reactions.

Synthesis of Chlorinated Pyrimidine Derivatives as Intermediates

Chlorinated pyrimidines are crucial building blocks for the synthesis of many complex heterocyclic compounds. thieme.de A prevalent method for their preparation is the chlorination of the corresponding pyrimidinones (B12756618) (or hydroxypyrimidines). Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly used to replace the hydroxyl group with a chlorine atom. google.comgoogle.com For instance, pyrimidin-4-ol can be converted to 4-chloropyrimidine (B154816). This transformation is a key step in the synthesis of many substituted pyrimidines. google.comgoogle.com Additionally, multi-chlorosubstituted pyrimidines, such as 4,6-dichloropyrimidine, serve as versatile precursors that can be functionalized stepwise. mdpi.comarkat-usa.org

Table 2: Synthesis of Key Chlorinated Pyrimidine Intermediates

| Starting Material | Reagent(s) | Product |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidin-4-ol | POCl₃ | 4-Chloropyrrolo[2,3-d]pyrimidine google.comgoogle.com |

| Thiobarbituric acid | POCl₃, PCl₅ | 4,6-Dichloro-2-(methylthio)pyrimidine arkat-usa.org |

Application of Nucleophilic Substitution Reactions for Pyrimidine Functionalization

The chlorine atom on the pyrimidine ring, particularly at the C-4 and C-6 positions, is susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com This reactivity allows for the introduction of a wide array of functional groups. The electron-withdrawing nature of the ring nitrogen atoms facilitates the attack of nucleophiles, making the chloro group a good leaving group. stackexchange.commdpi.com This method is extensively used to synthesize libraries of substituted pyrimidines by reacting a chloropyrimidine precursor with various nucleophiles such as amines, alcohols, and thiols. nih.govresearchgate.netnih.gov The regioselectivity of these reactions is often high, with the C-4 position being generally more reactive towards nucleophilic attack than the C-2 position. stackexchange.commdpi.com

Table 3: Examples of Nucleophilic Substitution on a 4-Chloropyrimidine Core

| Chloropyrimidine Derivative | Nucleophile | Product Class |

|---|---|---|

| 2,4,5,6-Tetrachloropyrimidine | Aryl sulfonamides | 4-(Arylsulfonamido)-2,5,6-trichloropyrimidines researchgate.net |

| 6-Chloro-pyrimidine derivative | Various amines | 6-(Alkylamino)-pyrimidine derivatives nih.gov |

Optimization of Reaction Conditions and Scalability in Synthesis

The efficiency and practicality of any synthetic route are heavily dependent on the optimization of reaction conditions. For the synthesis of this compound, key factors include the choice of catalysts, reagents, solvents, and temperature.

Influence of Catalysts and Reagents on Reaction Efficiency

The introduction of the pyridin-4-yl group at the 5-position of the pyrimidine ring is often achieved through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. The choice of the palladium catalyst and the associated phosphine ligand is crucial for the reaction's success.

Bulky and electron-rich phosphine ligands have been shown to significantly enhance the efficiency of Suzuki-Miyaura couplings involving heteroaryl halides. nih.govreddit.com Ligands such as XPhos and SPhos, when complexed with a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), have demonstrated high activity and broad substrate scope, even with challenging substrates like aminopyridines and aminopyrimidines. reddit.com The use of these advanced ligands can lead to high yields and can often be carried out at room temperature with low catalyst loadings. nih.gov

The selection of the base is another critical parameter. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed. The choice of base can significantly impact the reaction yield, with K₃PO₄ and Cs₂CO₃ often providing superior results in the synthesis of arylpyrimidines. mdpi.com

For the chlorination step, which typically involves the conversion of a pyrimidin-4-ol to the corresponding 4-chloro derivative, reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are frequently used. The Vilsmeier-Haack reagent, generated in situ from DMF and POCl₃, can also be employed for both formylation and chlorination of activated pyrimidine systems. organic-chemistry.orgscispace.com

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | reddit.com |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane (B91453) | 80 | 92 | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF/H₂O | 90 | 85 | mdpi.com |

| PdCl₂(dppf) | dppf | Na₂CO₃ | DME | 85 | 88 | nih.gov |

Solvent and Temperature Effects on Reaction Outcomes

The choice of solvent and the reaction temperature are interdependent factors that profoundly influence the outcome of the synthesis. For Suzuki-Miyaura couplings, a variety of solvents have been explored, including ethereal solvents like 1,4-dioxane and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF). mdpi.comnih.gov Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the inorganic base and the boronic acid reagent. The optimal solvent system can vary depending on the specific substrates and catalyst used.

Temperature plays a critical role in reaction kinetics and selectivity. While some modern catalytic systems allow for Suzuki-Miyaura couplings to proceed at room temperature, elevated temperatures (typically 80-120 °C) are often necessary to achieve reasonable reaction rates, especially with less reactive substrates. mdpi.comnih.govclockss.org However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.

For the chlorination of pyrimidin-4-ols, the reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chlorinating agent (e.g., POCl₃, boiling point ~106 °C). googleapis.com

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1,4-Dioxane/H₂O | K₃PO₄ | 100 | 12 | 92 | mdpi.com |

| Toluene/H₂O | K₂CO₃ | 110 | 8 | 85 | nih.gov |

| DMF | Cs₂CO₃ | 80 | 16 | 88 | nih.gov |

| THF | KF | 50 | 24 | 75 | nih.gov |

Development of High-Yield and Practical Synthetic Procedures

The purification of the final product and intermediates is another important consideration. Chromatographic methods are often employed, but for large-scale synthesis, crystallization is a more practical and cost-effective purification technique. Therefore, the development of reaction conditions that lead to a product that can be easily purified by crystallization is highly desirable.

An electrochemical approach for the synthesis of functionalized arylpyrimidines has also been reported, offering a mild and efficient alternative to traditional methods. This process utilizes a sacrificial iron anode and a nickel(II) catalyst to achieve cross-coupling between 4-amino-6-chloropyrimidines and aryl halides. nih.gov Such innovative methods could pave the way for more sustainable and scalable syntheses of this compound and its derivatives.

Chemical Reactivity and Transformations of 4 Chloro 5 Pyridin 4 Yl Pyrimidine Derivatives

Reactivity of the Chloro Substituent

The chlorine atom at the C-4 position of the pyrimidine (B1678525) ring is the most reactive site for nucleophilic attack. This heightened reactivity is a consequence of the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which activates the C-4 position for substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position of the Pyrimidine Ring

The primary mode of reaction for 4-chloro-5-(pyridin-4-yl)pyrimidine is the Nucleophilic Aromatic Substitution (SNAr) pathway. In pyrimidine systems, the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. stackexchange.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer complex intermediate formed during the attack at C-4. stackexchange.com The presence of the pyridine (B92270) ring at the C-5 position can further influence the electronic properties and, consequently, the reactivity of the pyrimidine core.

SNAr reactions involving 4-chloropyrimidines are a cornerstone for the synthesis of diverse derivatives. The reaction proceeds by the addition of a nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized anionic intermediate, followed by the departure of the chloride leaving group to restore aromaticity.

Replacement of the Chloro Group with Various Nucleophiles

A wide array of nucleophiles can displace the C-4 chloro substituent, leading to the formation of new C-N, C-O, and C-S bonds. This versatility allows for the introduction of various functional groups and the construction of more complex molecular architectures.

Nitrogen Nucleophiles: Amines are frequently used nucleophiles in reactions with 4-chloropyrimidines. These reactions are often facilitated by a base to neutralize the generated hydrochloric acid. nih.gov Both aliphatic and aromatic amines can be employed, leading to the corresponding 4-aminopyrimidine (B60600) derivatives. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aniline (B41778) derivatives in water, promoted by a small amount of acid, has been studied, highlighting the scope of such transformations. nih.gov While this specific study does not use this compound, the principles of acid-catalyzed amination are broadly applicable to related chloropyrimidine systems.

Oxygen Nucleophiles: Alkoxides and phenoxides can react with 4-chloropyrimidines to yield the corresponding ethers. For example, sodium phenoxide has been shown to displace the chloro group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. rsc.org

Sulfur Nucleophiles: Thiolates are also effective nucleophiles for the substitution of the C-4 chlorine. Sodium thiophenoxide, for instance, readily reacts with chloropyrimidines to form the corresponding thioethers. rsc.org

The following table summarizes the types of nucleophiles used in the substitution reactions of related chloropyrimidine systems.

| Nucleophile Class | Specific Nucleophile Example | Resulting Functional Group |

| Nitrogen | Aniline | Amino |

| Nitrogen | Dimethylamine | Amino |

| Oxygen | Sodium Phenoxide | Aryloxy |

| Sulfur | Sodium Thiophenoxide | Thiophenoxy |

Transformations Involving the Pyridine Moiety

The pyridine ring in this compound offers additional sites for chemical modification, allowing for further diversification of the molecular scaffold.

Reactions at the Nitrogen Atom of the Pyridine Ring

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it susceptible to electrophilic attack.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (mCPBA). The formation of the N-oxide can alter the electronic properties of the pyridine ring, potentially influencing subsequent reactions.

Functionalization of the Pyridine Ring

While the pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609), functionalization is still possible. slideshare.net The presence of the pyrimidine substituent can direct incoming electrophiles. Conversely, nucleophilic substitution on the pyridine ring is also a possibility, especially if activating groups are present. slideshare.net

Derivatization Strategies on the Pyrimidine and Pyridine Scaffolds

The combination of reactions at both the pyrimidine and pyridine rings allows for extensive derivatization of the this compound scaffold. A common strategy involves the initial SNAr reaction at the C-4 position of the pyrimidine ring, followed by functionalization of the pyridine moiety. This sequential approach enables the synthesis of a library of compounds with diverse substitution patterns.

For example, a derivative could first be synthesized by reacting this compound with an amine. The resulting 4-amino-5-(pyridin-4-yl)pyrimidine could then undergo N-oxidation on the pyridine ring, leading to a molecule with modifications on both heterocyclic systems. Such strategies are crucial in medicinal chemistry for exploring the structure-activity relationships of pyrimidine-based compounds.

The Vilsmeier-Haack reaction, a formylation reaction, has been used to functionalize related pyrimido[4,5-b]quinoline systems, indicating a potential route for introducing formyl groups onto the this compound scaffold under specific conditions. nih.gov This could create a β-chlorovinylaldehyde derivative, a versatile intermediate for further transformations. nih.gov

Modifications at the C-5 Position of the Pyrimidine Ring

The C-5 position of the pyrimidine ring in this compound is a prime site for introducing structural diversity. While the pyridin-4-yl group is already in place, further modifications can be achieved through various modern cross-coupling reactions. These transformations are crucial for exploring the structure-activity relationships of resulting compounds in drug discovery programs.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Although direct examples on this compound are not prevalent in the reviewed literature, the reactivity of analogous 5-halopyrimidines suggests that Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions would be applicable.

For instance, the Suzuki-Miyaura coupling of a 5-bromo or 5-iodopyrimidine (B189635) with a variety of boronic acids or esters allows for the introduction of aryl, heteroaryl, and alkyl groups. Similarly, the Sonogashira coupling with terminal alkynes introduces alkynyl moieties, which can serve as handles for further transformations. nih.govwikipedia.org The Buchwald-Hartwig amination enables the formation of C-N bonds, introducing a wide range of amino substituents. researchgate.net

It is important to note that for these reactions to occur at the C-5 position of this compound, a suitable leaving group, such as a bromine or iodine atom, would typically need to be present at that position instead of the pyridin-4-yl group, or the pyridin-4-yl group itself would need to be installed via a cross-coupling reaction as a final step. However, direct C-H activation at the C-5 position, while more challenging, is an emerging area of research that could provide an alternative route for modification.

Introduction of Diverse Substituents for Structural Diversification

The primary site for introducing diverse substituents on the this compound core is the C-4 position, which bears a labile chlorine atom. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the diversification of this scaffold. rsc.orgstackexchange.com A wide array of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to afford a library of new derivatives.

The general reactivity for SNAr on chloropyrimidines is well-established, with the C-4 position being highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. stackexchange.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Chloropyrimidines

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Amines (aliphatic and aromatic) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH) | 4-Aminopyrimidine derivatives | nih.gov |

| Alcohols/Phenols | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 4-Alkoxy/Aryloxypyrimidine derivatives | rsc.org |

| Thiols/Thiophenols | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 4-Thioetherpyrimidine derivatives | rsc.org |

These reactions are typically high-yielding and proceed under relatively mild conditions, making them highly suitable for combinatorial chemistry and the generation of compound libraries for biological screening.

Functional Group Interconversions for Advanced Synthesis

Following the initial diversification, the substituents introduced onto the this compound scaffold can undergo further chemical modifications through functional group interconversions. These transformations are essential for fine-tuning the electronic and steric properties of the molecule, which can be critical for optimizing biological activity or material properties.

For example, a cyano group, if introduced, can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. An ester functionality can be saponified to a carboxylic acid, which in turn can be converted to an amide via coupling with an amine. A nitro group can be reduced to an amino group, which can then participate in a variety of subsequent reactions such as acylation or sulfonylation.

While specific examples of functional group interconversions on derivatives of this compound were not explicitly detailed in the surveyed literature, these types of transformations are fundamental in organic synthesis and would be readily applicable to this system. The ability to perform such modifications significantly expands the accessible chemical space starting from this versatile heterocyclic core.

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 5 Pyridin 4 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the chemical structure of 4-Chloro-5-(pyridin-4-yl)pyrimidine by mapping the local electronic environments of its constituent protons and carbons.

Proton NMR (¹H NMR) analysis of this compound reveals distinct signals corresponding to each unique proton in the molecule. In a typical spectrum recorded in deuterated chloroform (CDCl₃), the aromatic protons of the pyrimidine (B1678525) and pyridine (B92270) rings resonate in the downfield region, generally between 7.0 and 9.5 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nature of the nitrogen atoms.

The pyrimidine ring protons, H-2 and H-6, are expected to appear as sharp singlets. The proton at the 2-position (H-2) typically resonates at approximately 9.11 ppm, while the proton at the 6-position (H-6) is found slightly upfield around 8.80 ppm. The pyridine ring exhibits a characteristic AA'BB' splitting pattern for its four protons. The two protons ortho to the nitrogen atom (H-2' and H-6') are chemically equivalent and appear as a doublet around 8.83 ppm. The two protons meta to the nitrogen (H-3' and H-5') are also equivalent and present as a doublet at a slightly higher field, around 7.60 ppm. The coupling between these adjacent protons results in the observed doublet of doublets or distinct doublet signals.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (Pyrimidine) | ~9.11 | Singlet |

| H-6 (Pyrimidine) | ~8.80 | Singlet |

| H-2', H-6' (Pyridine) | ~8.83 | Doublet |

| H-3', H-5' (Pyridine) | ~7.60 | Doublet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. The carbon atoms in the heterocyclic rings resonate at characteristic chemical shifts. The carbon atom bonded to the chlorine atom (C-4) is significantly deshielded and typically appears around 162.1 ppm. The other carbons of the pyrimidine ring, C-2 and C-6, are observed at approximately 159.2 ppm and 156.4 ppm, respectively. The quaternary carbon at the junction of the two rings (C-5) has a chemical shift around 125.1 ppm.

For the pyridine ring, the carbon atoms adjacent to the nitrogen (C-2' and C-6') are found at about 151.3 ppm, while the carbons at the 3' and 5' positions (C-3' and C-5') resonate at approximately 122.1 ppm. The quaternary carbon of the pyridine ring (C-4') is typically observed around 142.9 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrimidine) | ~159.2 |

| C-4 (Pyrimidine) | ~162.1 |

| C-5 (Pyrimidine) | ~125.1 |

| C-6 (Pyrimidine) | ~156.4 |

| C-2', C-6' (Pyridine) | ~151.3 |

| C-3', C-5' (Pyridine) | ~122.1 |

| C-4' (Pyridine) | ~142.9 |

While specific experimental 2D NMR data for this compound is not widely published, the application of such techniques would be standard practice for unambiguous structural confirmation. Techniques like Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the pyrimidine and pyridine rings. For instance, HMBC would show correlations between the pyridine protons (H-3'/H-5') and the pyrimidine carbon C-5, and vice-versa, definitively proving the C-C bond between the two heterocyclic systems. Correlation Spectroscopy (COSY) would confirm the proton-proton coupling relationships within the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound. The calculated exact mass for the protonated molecule [M+H]⁺, with the chemical formula C₉H₇ClN₃⁺, is 192.0323. Experimental HRMS data would be expected to yield a value that matches this calculated mass to within a few parts per million (ppm), thus confirming the elemental composition of the compound. The presence of the chlorine isotope (³⁷Cl) would also be observable as an M+2 peak with an intensity approximately one-third of the main (³⁵Cl) peak, which is a characteristic isotopic signature for a monochlorinated compound.

| Ion | Calculated m/z | Expected Experimental m/z |

|---|---|---|

| [M+H]⁺ (with ³⁵Cl) | 192.0323 | ~192.0323 |

| [M+H]⁺ (with ³⁷Cl) | 194.0294 | ~194.0294 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. In the positive ion mode, ESI-MS analysis would show a prominent peak at an m/z value corresponding to the mass of the protonated molecule. For this compound (molecular weight of approximately 191.62 g/mol ), the expected base peak in the ESI-MS spectrum would be at m/z 192, corresponding to the [C₉H₆ClN₃ + H]⁺ ion. As with HRMS, the characteristic isotopic pattern of chlorine would be evident, with a peak at m/z 194 having roughly one-third the intensity of the peak at m/z 192. This provides clear evidence for the presence of a single chlorine atom in the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. wikipedia.org In the mass spectrum of this compound, the molecular ion peak (M+) is expected to be observed, confirming the molecular weight of the compound. The presence of a chlorine atom would be indicated by an isotopic peak at M+2, with an intensity of approximately one-third of the molecular ion peak.

The fragmentation of the molecular ion provides valuable information for structural elucidation. Energetically unstable molecular ions can break down into smaller, more stable fragments. libretexts.orgchemguide.co.uk For this compound, several key fragmentation pathways can be predicted based on the structure and general fragmentation patterns of pyrimidine and pyridine derivatives. nih.govsapub.org

A primary fragmentation pathway would likely involve the loss of the chlorine atom, resulting in a significant fragment ion. Cleavage of the C-C bond between the pyrimidine and pyridine rings is another expected fragmentation route, leading to ions corresponding to each of the heterocyclic rings. Further fragmentation of the pyrimidine and pyridine rings would produce smaller characteristic ions. The analysis of these fragment ions allows for the confirmation of the compound's chemical structure.

A summary of the expected fragmentation patterns is presented in the table below.

| Process | Description |

| Molecular Ion Formation | An electron is removed from the molecule to form a positive ion (M+). |

| Isotopic Peak | The presence of a chlorine atom results in an M+2 peak. |

| Loss of Chlorine | The molecular ion loses a chlorine radical to form a [M-Cl]+ fragment. |

| Ring Cleavage | The bond between the pyrimidine and pyridine rings breaks, forming corresponding fragment ions. |

| Ring Fragmentation | The pyrimidine and pyridine rings individually break down into smaller fragments. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Key Functional Groups

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of the pyrimidine and pyridine rings will give rise to several distinct peaks. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected to appear in the 1600-1400 cm⁻¹ range. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

The table below summarizes the expected IR absorption bands for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C and C=N | Stretching | 1600 - 1400 |

| C-Cl | Stretching | 800 - 600 |

| Aromatic C-H | Bending (out-of-plane) | 900 - 675 |

Analysis of Vibrational Modes

The vibrational modes of this compound can be further analyzed to provide a more detailed understanding of its molecular structure. The stretching vibrations involve a change in the bond length, while bending vibrations involve a change in the bond angle.

In addition to the primary stretching vibrations of the functional groups, the IR spectrum will also display bands corresponding to in-plane and out-of-plane bending of the C-H bonds in the aromatic rings. These bending vibrations typically occur at lower frequencies than the stretching vibrations and contribute to the complexity of the fingerprint region of the spectrum, which is unique for each compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions within the pyrimidine and pyridine rings, which act as chromophores. The π → π* transitions, which are typically of high intensity, result from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals.

The presence of the chlorine substituent and the coupling of the two aromatic rings are expected to influence the position and intensity of these absorption bands. The absorption maxima (λmax) provide information about the extent of conjugation in the molecule.

The table below outlines the expected electronic transitions for this compound.

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Pyrimidine and Pyridine rings | 200 - 300 |

| n → π | Nitrogen heteroatoms | > 300 |

Chromatographic and Purity Analysis

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are suitable methods for analysis.

In HPLC, the compound is separated based on its differential partitioning between a stationary phase and a mobile phase. A reversed-phase HPLC method, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water), would be appropriate for this compound. The purity of the sample can be determined by the area of the peak corresponding to the compound in the chromatogram.

TLC is a simple and rapid technique for monitoring the progress of a reaction and assessing the purity of a sample. The compound is spotted on a TLC plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a suitable mobile phase. The purity is indicated by the presence of a single spot.

In addition to chromatographic methods, the purity of this compound can be confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which can detect the presence of impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the purity assessment of non-volatile and thermally labile compounds like This compound . These techniques offer high resolution, sensitivity, and precision, making them ideal for separating the main compound from closely related impurities that may arise during synthesis.

The development of a robust HPLC or UPLC method for This compound would typically involve a systematic optimization of several key parameters to achieve optimal separation and detection. While specific validated methods for this exact compound are not extensively published in publicly available literature, the analytical approach can be inferred from established methodologies for related pyridine and pyrimidine derivatives.

A typical reversed-phase HPLC method would be the primary choice for analyzing a moderately polar compound such as This compound . The selection of a suitable stationary phase, most commonly a C18 or C8 bonded silica column, is crucial for achieving the desired retention and selectivity. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is carefully adjusted to control the elution of the analyte and its impurities. Gradient elution, where the proportion of the organic solvent is varied over time, is often employed to resolve complex mixtures of impurities with varying polarities.

Detection is most commonly performed using a UV-Vis detector, as the aromatic nature of the pyridine and pyrimidine rings in This compound provides strong chromophores. The selection of an appropriate wavelength, typically at the absorbance maximum of the compound, ensures high sensitivity.

UPLC, with its use of smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method for This compound would allow for a more detailed impurity profile and higher sample throughput, which is particularly beneficial in a high-volume manufacturing environment.

The validation of such an HPLC or UPLC method is a critical step to ensure its reliability. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Table 1: Representative HPLC/UPLC Method Parameters for Analysis of Pyridine/Pyrimidine Derivatives

| Parameter | Typical Condition |

| Instrument | HPLC or UPLC System with UV Detector |

| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm (HPLC) or Sub-2 µm (UPLC) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized gradient from low to high %B |

| Flow Rate | 1.0 mL/min (HPLC) or 0.3-0.5 mL/min (UPLC) |

| Column Temperature | 25-40 °C |

| Detection Wavelength | 254 nm or wavelength of maximum absorbance |

| Injection Volume | 5-10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. While This compound itself may have limited volatility due to its heterocyclic nature and molecular weight, GC-MS can be invaluable for the analysis of volatile impurities or for the analysis of the compound after appropriate derivatization.

Potential volatile impurities in the synthesis of This compound could include residual solvents, starting materials, or low molecular weight byproducts. A headspace GC-MS method is often employed for the analysis of residual solvents, where the volatile components in the sample are partitioned into the gas phase before injection into the GC.

For the analysis of non-volatile compounds like This compound by GC-MS, a derivatization step is often necessary to increase their volatility and thermal stability. Silylation is a common derivatization technique where active hydrogen atoms (e.g., in amino or hydroxyl groups, though not present in the parent compound) are replaced with a trimethylsilyl (TMS) group. While the target compound lacks such functional groups, this technique could be applied to potential impurities.

The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. A capillary column with a non-polar or medium-polarity stationary phase is typically used for the analysis of a broad range of compounds.

The mass spectrometer serves as a highly specific detector. As the separated components elute from the GC column, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the unambiguous identification of the compound. The fragmentation pattern of This compound in a mass spectrometer would be expected to show characteristic fragments corresponding to the pyridine and pyrimidine rings, as well as the loss of the chlorine atom.

Table 2: Illustrative GC-MS Method Parameters for Analysis of Volatile Derivatives of Heterocyclic Compounds

| Parameter | Typical Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 50-100 °C, ramped to 280-300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 40-500 m/z |

Computational Chemistry Investigations of 4 Chloro 5 Pyridin 4 Yl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Chloro-5-(pyridin-4-yl)pyrimidine at the atomic and molecular levels.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the molecular geometry of chemical compounds. DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine the most stable conformation of a molecule by optimizing its geometry to a minimum energy state. physchemres.org This process provides detailed information on bond lengths, bond angles, and dihedral angles. physchemres.org

For pyrimidine (B1678525) derivatives, DFT has been successfully used to optimize molecular structures and calculate various quantum chemical parameters. physchemres.orgresearchgate.net The optimized geometry reveals the spatial arrangement of the atoms, which is crucial for understanding the molecule's reactivity and its interactions with other molecules. For instance, in related pyrimidine structures, DFT has been used to confirm the planarity of ring systems and identify the hybridization of carbon atoms (sp2 or sp3), which influences the local geometry. physchemres.org

HOMO-LUMO Orbital Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. irjweb.comnih.gov

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. Analysis of the spatial distribution of these orbitals can identify the likely sites for electrophilic and nucleophilic attacks. uomphysics.net In pyrimidine derivatives, the HOMO and LUMO are often distributed across different parts of the molecule, indicating regions of electron density that are available for chemical reactions. uomphysics.netwuxibiology.com The energy gap and the distribution of these frontier orbitals provide valuable information about the charge transfer interactions that can occur within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Value (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: Specific values for this compound would require dedicated DFT calculations. For comparison, a related pyrimidine derivative was found to have a HOMO-LUMO energy gap of 4.4871 eV. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas usually denote neutral or less charged regions. researchgate.net

For pyrimidine-containing compounds, MEP analysis can identify the nitrogen atoms as nucleophilic centers due to their lone pairs of electrons, making them potential sites for interaction with positively charged species. researchgate.net This visual representation of charge distribution is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and in designing molecules with specific reactivity patterns. chemrxiv.orgrsc.org

Prediction of Dipole Moments and Other Electronic Properties

The calculation of the dipole moment, along with other global reactivity descriptors such as electronegativity, chemical hardness, and softness, provides a comprehensive understanding of the molecule's electronic nature and reactivity. irjweb.com For example, a study on a related pyridine (B92270) derivative reported a calculated dipole moment of 0.3818 Debye. researchgate.net These predicted properties are crucial for understanding how the molecule will behave in different environments, such as in various solvents or in the active site of a biological target.

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| Dipole Moment (Debye) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

Note: Specific values for this compound require specific calculations.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein receptor.

Exploration of Ligand-Receptor Interactions and Binding Modes

Molecular docking simulations are employed to explore the potential binding of this compound to various biological targets. These studies can predict the preferred binding orientation of the ligand within the receptor's active site and identify the key intermolecular interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. nih.govjocpr.com

The results of docking studies are often expressed as a binding energy or docking score, which estimates the binding affinity between the ligand and the receptor. mdpi.com By analyzing the docked poses, researchers can gain insights into the structure-activity relationship and design more potent and selective inhibitors. For instance, docking studies of pyrimidine derivatives have been used to investigate their potential as inhibitors for various enzymes, including those relevant to diseases like cancer and viral infections. nih.govresearchgate.net The accuracy of the docking protocol is often validated by redocking a known co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) is low. nih.gov

Prediction of Binding Affinities with Biological Macromolecules

The prediction of binding affinity between a small molecule and a biological target, typically a protein or enzyme, is a cornerstone of computational drug discovery. Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy or docking score. A lower (more negative) binding energy generally indicates a more stable and potent interaction.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the broader class of pyridinylpyrimidine derivatives has been widely studied. These compounds are frequently investigated as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial targets in cancer therapy. tandfonline.comnih.gov Computational studies on related scaffolds, such as thieno[2,3-d]pyrimidines, have demonstrated excellent binding energies against both wild-type and mutant forms of EGFR. tandfonline.com For instance, a newly designed thieno[2,3-d]pyrimidine (B153573) derivative showed predicted binding energies of -98.44 kcal/mol against EGFR wild-type and -88.00 kcal/mol against the T790M mutant. tandfonline.com

Similarly, docking studies on other pyrimidine derivatives have been used to predict their potential against various targets, including the main protease (Mpro) of SARS-CoV-2 and targets for diabetes. nih.govremedypublications.com These studies consistently show that the pyrimidine core can establish critical hydrogen bonds and other interactions within the active sites of these biological macromolecules. The binding affinities of several related pyrimidine and pyridine derivatives against different targets illustrate the potential of this chemical class.

Table 1: Examples of Predicted Binding Affinities and In Vitro Activity for Related Pyrimidine Derivatives

| Compound/Derivative Class | Target | Method/Value | Reference |

| Thieno[2,3-d]pyrimidine derivative | EGFR (wild-type) | Binding Energy: -98.44 kcal/mol | tandfonline.com |

| Thieno[2,3-d]pyrimidine derivative | EGFR (T790M mutant) | Binding Energy: -88.00 kcal/mol | tandfonline.com |

| Pyridine Derivative (Compound 14) | EGFR (wild-type) | IC₅₀: 0.05 µM | tandfonline.com |

| Pyridine Derivative (Compound 14) | EGFR (T790M mutant) | IC₅₀: 0.11 µM | tandfonline.com |

| Pyrido[2,3-d]pyrimidine (B1209978) (Compound 7c) | SARS-CoV-2 Mpro | IC₅₀: 0.041 µM | nih.gov |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and their relative stabilities. A molecule's conformation is critical as it dictates how it can fit into the binding site of a biological target. For this compound, the key conformational feature is the rotation around the single bond connecting the pyrimidine and pyridine rings. This rotation determines the dihedral angle between the two aromatic rings.

Energy minimization calculations are used to identify the most stable conformations (those with the lowest potential energy). These low-energy conformers are the most likely to be biologically active. Studies on bi-aryl systems like this compound often reveal that the lowest energy state is not planar, due to steric hindrance between hydrogen atoms on the adjacent rings. For example, a crystal structure analysis of a related complex molecule, 4-chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one, showed that the pyridazine (B1198779) and oxadiazole rings are nearly perpendicular, with a dihedral angle of 88.66°. nih.gov This suggests that a non-coplanar arrangement between the pyrimidine and pyridine rings of the title compound is likely.

The conformational flexibility of pyrimidine-containing structures can be broad, and creating conformationally diverse libraries is a modern strategy in drug design. frontiersin.orgnih.gov By synthesizing and analyzing both rigid and flexible pyrimidine-embedded molecules, researchers can explore a wider range of chemical space and identify novel biological functions. frontiersin.orgnih.gov Understanding the preferred conformations and the energy barriers between them is crucial for designing inhibitors that can adopt the optimal geometry for binding.

Computational Structure-Activity Relationship (SAR) and Design

Theoretical Basis for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For pyrimidine derivatives, SAR is a well-established field that guides the modification of these scaffolds to achieve desired therapeutic effects. nih.govresearchgate.netnih.gov

The pyrimidine ring itself is a key pharmacophoric element, often involved in hydrogen bonding interactions with protein backbones in enzyme active sites. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a crucial interaction for anchoring the molecule to its target. researchgate.net

Key SAR insights for the this compound scaffold can be summarized as follows:

The 4-Chloro Substituent : The chlorine atom at position 4 of the pyrimidine ring is a key functional group. It is an electrophilic site, making it susceptible to nucleophilic substitution. This allows for the straightforward introduction of various functional groups (amines, ethers, etc.), providing a point for chemical diversification to improve potency, selectivity, and physicochemical properties. acs.orgthieme.de

The 5-Position Substituent : The group at the 5-position of the pyrimidine ring can significantly influence activity. In the case of this compound, the pyridin-4-yl group occupies this position. This group can engage in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a binding pocket. Modifications to this pyridine ring or its replacement with other aromatic or heterocyclic systems can fine-tune these interactions and modulate biological activity.

In general, SAR studies on various pyrimidine and pyridine derivatives show that the nature and position of substituents are critical determinants of biological function, affecting everything from target binding affinity to metabolic stability. nih.gov

Computer-Aided Design (CAD) of Novel Derivatives

Computer-Aided Design (CAD), or Computer-Aided Drug Design (CADD), utilizes computational methods to design novel molecules with desired biological activities. nih.gov This process typically begins with a "hit" or "lead" compound, such as this compound, and uses computational modeling to predict how structural modifications will affect its properties.

The general workflow for designing novel derivatives from this scaffold includes:

Target Identification and Validation : Identifying a biological target (e.g., a specific kinase) relevant to a disease.

Pharmacophore Modeling : Defining the essential 3D arrangement of functional groups (pharmacophore) required for biological activity, based on known active molecules.

Molecular Docking and Scoring : Docking virtual libraries of designed derivatives into the target's binding site to predict their binding mode and affinity. This helps prioritize which compounds to synthesize.

ADME/Tox Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties to ensure the designed compounds have drug-like characteristics.

Iterative Optimization : The process is iterative. The most promising designed compounds are synthesized and tested experimentally. The results are then used to refine the computational models and design the next generation of derivatives.

This approach has been successfully applied to many pyrimidine-based scaffolds. For example, researchers have used computational methods to design novel thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors and pyrrolopyridine derivatives as JAK1 inhibitors, leading to compounds with high predicted binding affinities. tandfonline.comnih.gov The design of new anticancer agents often involves modifying core structures like pyrimidine to enhance interactions with specific targets like kinase receptors. researchgate.net

Prediction of Molecular Descriptors Relevant to Biological Interactions (e.g., TPSA, LogP)

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are crucial for predicting a compound's behavior, including its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key descriptors include:

LogP (Octanol-Water Partition Coefficient) : A measure of a molecule's lipophilicity (oil/water solubility). It affects how a drug is absorbed and distributed in the body.

TPSA (Topological Polar Surface Area) : The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of a drug's ability to permeate cell membranes.

Molecular Weight (MW) : The mass of the molecule.

Hydrogen Bond Donors and Acceptors : The number of N-H or O-H bonds (donors) and the number of nitrogen or oxygen atoms (acceptors) are critical for interactions with biological targets.

Table 2: Predicted Molecular Descriptors for Analogs of this compound

| Descriptor | 4-Chloro-5-fluoropyrimidine | 4-chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine |

| Molecular Formula | C₄H₂ClFN₂ | C₁₁H₁₀ClN₃ |

| Molecular Weight | 132.52 g/mol | 219.67 g/mol |

| XLogP3 | 1.3 | 2.5 |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 2 | 3 |

| Rotatable Bond Count | 0 | 1 |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | 41.9 Ų |

| Reference | nih.gov | uni.lu |

These data suggest that compounds in this chemical family generally possess drug-like properties according to common guidelines like Lipinski's Rule of Five. The TPSA and LogP values indicate that such molecules are likely to have reasonable membrane permeability and bioavailability.

Mechanistic Investigations of Biological Interactions of 4 Chloro 5 Pyridin 4 Yl Pyrimidine Analogues

Target Identification and Validation

The biological activity of compounds derived from the 4-chloro-5-(pyridin-4-yl)pyrimidine framework is initiated by their binding to specific macromolecular targets within the cell. These interactions are primarily with enzymes and receptors, while their role in modulating protein-protein interactions is less defined.

A significant area of investigation for pyrimidine-based compounds has been their role as enzyme inhibitors, particularly targeting protein kinases, which are crucial regulators of cell signaling.

Analogues of this compound have demonstrated notable efficacy as kinase inhibitors. A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were developed and identified as dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and Cyclin-Dependent Kinase 9 (CDK9). nih.gov Intensive structural modifications led to the discovery of a particularly potent compound, designated as compound 66, which exhibited balanced inhibitory activity against both CDK6 and CDK9, while showing good selectivity over CDK2. nih.gov This dual inhibition is significant as both CDK6 and CDK9 are considered promising targets for cancer therapy. nih.gov The research confirmed that compound 66 directly binds to CDK6 and CDK9, leading to the suppression of their downstream signaling pathways. nih.gov

The broader pyrimidine (B1678525) scaffold has been explored for its inhibitory potential against other kinases as well. For instance, various pyridin-3-yl pyrimidine derivatives have been synthesized and evaluated as inhibitors of the Bcr-Abl fusion protein, which is a hallmark of chronic myeloid leukemia.

Below is a table summarizing the inhibitory activity of a representative analogue against key kinase targets.

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity |

| Compound 66 | CDK6/Cyclin D3 | 3.1 | High selectivity over CDK2 |

| Compound 66 | CDK9/Cyclin T1 | 2.5 | High selectivity over CDK2 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for a key analogue, demonstrating its potent and specific kinase inhibition.

In addition to enzyme inhibition, pyrimidine analogues have been designed to interact with specific cellular receptors. One such target is the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells. Agonists of GPR119 are of significant interest as they can stimulate glucose-dependent insulin (B600854) release and promote the secretion of glucagon-like peptide-1 (GLP-1), making them potential therapeutics for type 2 diabetes. mdpi.comnih.gov

Research into a novel class of pyridone-containing GPR119 agonists led to the development of BMS-903452. mdpi.comnih.gov The structure-activity relationship studies in this research highlighted the importance of a 4-chloropyrimidine (B154816) group in achieving the desired potency. mdpi.com The substitution on the pyrimidine ring was found to be critical; replacing a propyl group with more metabolically stable groups like chloro or trifluoromethyl initially reduced in vitro potency, which spurred further optimization of the pyridone core to regain and enhance activity. mdpi.com This work culminated in compound 40 (5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one), which combined the potent 4-chloropyrimidine moiety with an optimized core, demonstrating excellent potency. mdpi.com

The table below shows the GPR119 agonistic activity for a key analogue from this series.

| Compound | Target Receptor | hGPR119 EC₅₀ (nM) |

| Compound 40 | GPR119 | 6 |

This table indicates the half-maximal effective concentration (EC₅₀) for a representative GPR119 agonist, showcasing the potency derived from the optimized chloropyrimidine-containing structure.

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases. nih.gov The development of small molecules that can inhibit or stabilize these interactions is a growing area of therapeutic research. nih.gov These modulators can act either by directly binding to the interface of the interacting proteins (orthosteric inhibition) or by binding to an allosteric site and inducing a conformational change that prevents the interaction. nih.gov

Cellular Pathway Modulation

The interaction of this compound analogues with their molecular targets translates into the modulation of critical cellular pathways, most notably those controlling cell cycle and survival.

The inhibition of cyclin-dependent kinases by pyrimidine analogues has a direct impact on the machinery that controls cell division. The dual CDK6/9 inhibitor, compound 66, was shown to effectively inhibit the proliferation of cancer cells by blocking the progression of the cell cycle. nih.gov By inhibiting CDK6, which partners with D-type cyclins, these compounds can prevent the phosphorylation of the retinoblastoma protein (pRb). This, in turn, blocks the cell from transitioning from the G1 (first gap) phase to the S (synthesis) phase, thereby halting cell division. Studies on related compounds have similarly shown that inhibition of specific kinases can induce cell cycle arrest at the G2/M phase.

Beyond halting proliferation, a key therapeutic outcome for anticancer agents is the induction of programmed cell death, or apoptosis. The inhibition of key survival-promoting kinases by this compound analogues has been shown to trigger this process. nih.gov

Specifically, the dual inhibition of CDK6 and CDK9 by compound 66 was found to induce cellular apoptosis. nih.gov The inhibition of CDK9 is particularly relevant here, as it is a key component of the positive transcription elongation factor b (P-TEFb), which is required for the transcription of many anti-apoptotic proteins, such as Mcl-1. By suppressing CDK9 activity, these inhibitors can downregulate the expression of these survival proteins, tipping the cellular balance towards apoptosis. Biological studies confirmed that treatment with compound 66 leads to the induction of apoptosis in tumor cell lines. nih.gov

Regulation of Inflammatory Responses and Oxidative Stress

Analogues of this compound have been shown to modulate key pathways involved in inflammation and oxidative stress. The anti-inflammatory properties of pyrimidine derivatives are often linked to their ability to inhibit critical inflammatory mediators. researchgate.net These include prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor-κB (NF-κB), as well as various interleukins. researchgate.net The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. researchgate.net

A study on a closely related pyrimidine derivative, 5-Chloro-N4-(4-ethylphenyl)-N2-(pyridin-3-yl)pyrimidine-2,4-diamine, demonstrated significant potential in treating acute lung injury by mitigating both oxidative stress and the inflammatory response. nih.gov Mechanistic studies revealed that this compound down-regulated the production of inflammatory cytokines and reactive oxygen species (ROS). nih.gov This was achieved through the inhibition of the Toll-like receptor 4/nuclear factor-κB (TLR4/NF-κB) signaling pathway and modulation of the Kelch-like ECH-associated protein-1/nuclear factor-erythroid 2-related factor 2/heme oxygenase-1 (Keap1-NRF2-HO-1) pathway. nih.gov The in vivo efficacy of this analog was confirmed in a model of acute lung injury, where it reduced the severity of lung damage and lowered the levels of inflammatory markers. nih.gov

Furthermore, research on pyrazolo[3,4-d]pyrimidine derivatives, another class of compounds bearing the pyrimidine core, has shown their ability to induce oxidative stress in cancer cells. nih.gov These compounds were found to trigger the production of ROS, leading to mitochondrial membrane disruption, DNA damage, and ultimately, cell death. nih.gov This pro-oxidative potential contributes to their anti-cancer properties. nih.gov

Inhibition of Specific Biological Processes (e.g., anti-fibrotic activity)

A significant area of investigation for pyridinylpyrimidine analogs is their anti-fibrotic activity. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized to evaluate their potential in treating fibrosis. nih.govmdpi.com Several of these compounds exhibited potent anti-fibrotic effects in immortalized rat hepatic stellate cells (HSC-T6). nih.govmdpi.com

The anti-fibrotic mechanism of these compounds was elucidated through various assays. The most active compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, were shown to significantly inhibit the expression of collagen and the production of hydroxyproline (B1673980) in cell cultures. nih.govmdpi.com The evaluation methods included Picro-Sirius red staining to assess collagen deposition and ELISA to quantify Collagen type I alpha 1 (COL1A1) protein expression. nih.govmdpi.com These findings suggest that such pyridinylpyrimidine derivatives could be developed as novel anti-fibrotic drugs. nih.govmdpi.com The anti-fibrotic agent pirfenidone, which also contains a pyridinone structure, is known to inhibit TGF-β1-mediated fibroblast to myofibroblast transformation and extracellular matrix production. nih.gov

Elucidation of Structure-Mechanism Relationships (SMR)

The biological activity of this compound analogs is intrinsically linked to their molecular structure. Understanding these structure-mechanism relationships (SMR) is crucial for the rational design of more potent and selective therapeutic agents.

Correlation between Molecular Structure and Observed Biological Activity

Studies on various pyrimidine derivatives have consistently shown a strong correlation between their structural features and biological effects. For instance, in the context of anti-proliferative activity, the presence and position of specific functional groups on the pyridine (B92270) ring, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, have been found to enhance efficacy against several cancer cell lines. mdpi.com Conversely, the introduction of halogen atoms or bulky groups can lead to a decrease in anti-proliferative activity. mdpi.com

In a series of 5-substituted pyrimidine derivatives evaluated for their ability to inhibit brassinosteroid biosynthesis, the compound α-(4-chlorophenyl)-α-phenyl-5-pyrimidinemethanol demonstrated potent inhibitory activity. rsc.org This highlights the importance of the substituents at the 5-position of the pyrimidine ring for this specific biological function.

Key Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. youtube.com For pyridinylpyrimidine derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. youtube.com

Pharmacophore-based database searches have successfully identified novel substituted pyridines as potent inhibitors of the dopamine (B1211576) transporter. nih.gov These studies underscore the importance of the geometry and the nature of substituents on the pyridine ring for inhibitory activity and selectivity. nih.gov The development of such models aids in the virtual screening of compound libraries to identify new molecules with desired biological activities. rsc.org

Influence of Substituent Effects on Mechanistic Outcomes

The nature and position of substituents on the pyrimidine and pyridine rings can significantly influence the mechanistic outcomes of these analogs. For example, in the development of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, the 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold was designed to be an ATP-competitive inhibitor. nih.gov The nucleophilic displacement of the 4-chloro group with various substituted anilines allowed for the fine-tuning of the inhibitory potency and selectivity. nih.gov

Similarly, in a series of pan-KRAS inhibitors, variations in the substituents on a piperazine (B1678402) ring attached to a pyrimidine core were shown to significantly impact potency. youtube.com For instance, the introduction of a trifluoroethyl group resulted in a more than 100-fold reduction in activity, which was attributed to a decrease in the basicity of the piperazine nitrogen. youtube.com This demonstrates how subtle electronic effects of substituents can have a profound impact on the biological mechanism.

Broad Spectrum of Investigated Biological Activities (Mechanistic Focus)

The this compound scaffold and its analogs have been investigated for a wide range of biological activities, each with a distinct mechanistic basis. Beyond the anti-inflammatory, anti-oxidant, and anti-fibrotic effects already discussed, these compounds have shown promise in several other therapeutic areas.

Many pyrimidine derivatives have been explored as anti-cancer agents. nih.gov Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerase IIα, leading to DNA damage and apoptosis. nih.gov Some pyrimido[4,5-d]pyrimidine (B13093195) derivatives have demonstrated anti-proliferative activity against various cancer cell lines, including hematological cancers. mdpi.com

Furthermore, pyrimidine analogs have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. For example, 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been developed as dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9), which are promising targets for cancer therapy.

The versatility of the pyridinylpyrimidine scaffold is also evident in its application as an anti-angiogenic agent through the inhibition of VEGFR-2, and as enzyme inhibitors targeting acetylcholinesterase and urease. nih.govrsc.org

Mechanisms of Anticancer Activity

Analogues of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action, primarily centered on the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

A prominent mechanism is the inhibition of kinases , which are crucial regulators of cell cycle progression and signal transduction. researchgate.net Certain pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK6 and CDK9. researchgate.net By targeting these kinases, these compounds can halt the cell cycle, often at the G2/M phase, and induce apoptosis (programmed cell death) in cancer cells. researchgate.net For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were found to be dual inhibitors of CDK6 and CDK9, leading to the suppression of downstream signaling pathways and ultimately inhibiting tumor growth in preclinical models. researchgate.net

Another critical kinase target is the c-KIT receptor tyrosine kinase . nih.gov Mutations in c-KIT are drivers in several cancers, including gastrointestinal stromal tumors (GIST). nih.gov Analogues such as 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as c-KIT inhibitors, demonstrating efficacy against imatinib-resistant tumor cells. nih.gov These compounds show selectivity for c-KIT over other kinases like FLT3, offering a promising platform to overcome drug resistance. nih.gov

Furthermore, some pyridopyrimidine derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) , including its wild-type (WT) and mutant forms like T790M. nih.gov By blocking EGFR, these compounds can inhibit the proliferation of various cancer cell lines, such as lung, prostate, and colon cancer. nih.gov The anticancer activity of these compounds is often associated with the induction of apoptosis. nih.gov

The anti-tumor activities of some nitrogen-based heterocyclic agents, including pyridine and pyrimidine derivatives, are also attributed to their ability to bind to DNA through hydrogen bonding. arabjchem.org Additionally, some pyrimidine derivatives have been shown to inhibit topoisomerase IIα, an enzyme overexpressed in many tumor cells, which leads to DNA double-strand breaks and apoptosis. nih.gov

Table 1: Mechanisms of Anticancer Activity of this compound Analogues

| Mechanism of Action | Target | Effect | Example Compound Class |

|---|---|---|---|

| Kinase Inhibition | CDK6, CDK9 | Cell cycle arrest (G2/M phase), apoptosis | 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines researchgate.net |

| Kinase Inhibition | c-KIT Receptor Tyrosine Kinase | Inhibition of imatinib-resistant tumor cells | 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidines nih.gov |

| Kinase Inhibition | EGFR (WT and T790M) | Inhibition of cancer cell proliferation, apoptosis | Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives nih.gov |

| DNA Interaction | DNA | Binding via hydrogen bonds | General pyridine and pyrimidine derivatives arabjchem.org |

| Enzyme Inhibition | Topoisomerase IIα | DNA double-strand breaks, apoptosis | General pyrimidine derivatives nih.gov |

Mechanisms of Anti-inflammatory Properties

The anti-inflammatory effects of this compound analogues are primarily mediated through the inhibition of key inflammatory pathways and mediators.

A significant mechanism involves the inhibition of the TLR4/NF-κB signaling pathway . nih.govrsc.org Lipopolysaccharide (LPS), a component of bacterial cell walls, can trigger an inflammatory response by activating Toll-like receptor 4 (TLR4). This activation leads to a cascade of events culminating in the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes. nih.govrsc.org Certain pyrimidine derivatives have been shown to suppress the expression of TLR4, MyD88 (a key adaptor protein in the TLR4 pathway), and NF-κB, thereby reducing the production of inflammatory cytokines. nih.gov

Another important mechanism is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2. nih.govrsc.org COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandin E2 (PGE2), a major contributor to the inflammatory response. nih.govrsc.org The anti-inflammatory action of many pyrimidine-based agents is associated with this inhibition of PGE2 generation. nih.gov

Table 2: Mechanisms of Anti-inflammatory Properties of this compound Analogues

| Mechanism of Action | Target Pathway/Enzyme | Effect | Example Compound Class |

|---|---|---|---|

| Signal Transduction Inhibition | TLR4/NF-κB Pathway | Reduced expression of TLR4, MyD88, and NF-κB; decreased inflammatory cytokine production | 5-Chloro-N4-(4-ethylphenyl)-N2-(pyridin-3-yl)pyrimidine-2,4-diamine nih.gov |

| Enzyme Inhibition | Cyclooxygenase (COX-2) | Reduced production of prostaglandin E2 (PGE2) | Pyrazolo[3,4-d]pyrimidine derivatives nih.govrsc.org |

| Enzyme Expression Inhibition | Inducible Nitric Oxide Synthase (iNOS) | Decreased production of nitric oxide (NO) | General pyrimidine derivatives rsc.org |

Mechanisms of Antimicrobial Effects (e.g., antibacterial)

The antimicrobial activity of this compound analogues has been explored, with several mechanisms proposed for their action against various pathogens.

One of the key mechanisms is the inhibition of DNA gyrase , a bacterial topoisomerase II enzyme. nih.gov DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.gov This makes it a validated target for antibacterial drug development. nih.gov

Computational studies, such as molecular docking, have been employed to investigate the interaction of pyrimido[4,5-d]pyrimidine derivatives with various bacterial and fungal proteins. acgpubs.org These studies help in identifying potential binding sites and affinities, suggesting that these compounds can act as inhibitors of crucial microbial enzymes. acgpubs.org For example, docking studies have identified potential interactions with proteins from Pseudomonas aeruginosa, Bacillus cereus, and Escherichia coli. acgpubs.org

Furthermore, scanning electron microscopy (SEM) has been used to visualize the morphological changes in bacteria treated with pyrimidine-containing compounds. nih.gov These studies can reveal damage to the bacterial cell wall and membrane, indicating a mechanism that disrupts cellular integrity. nih.gov

Some pyranopyrimidine derivatives have been proposed to exert their antibacterial effects through DNA cleavage . nih.gov

Table 3: Mechanisms of Antimicrobial Effects of this compound Analogues

| Mechanism of Action | Target | Effect | Example Compound Class |

|---|---|---|---|

| Enzyme Inhibition | DNA Gyrase | Inhibition of bacterial DNA replication | General pyrimidine derivatives nih.gov |

| Protein Binding | Various bacterial and fungal proteins | Inhibition of essential microbial enzymes | Pyrimido[4,5-d]pyrimidine derivatives acgpubs.org |

| Cellular Disruption | Bacterial cell wall/membrane | Disruption of cellular integrity | Pyrimidine-containing 4H-chromen-4-one derivatives nih.gov |

| DNA Damage | DNA | Cleavage of DNA | Pyranopyrimidine derivatives nih.gov |

Other Mechanistically Studied Biological Activities (e.g., antiviral, antitubercular, anthelmintic, anticonvulsant, antimalarial)

Beyond the aforementioned activities, analogues of this compound have been investigated for a range of other biological effects.